5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile
Overview
Description
Scientific Research Applications
Optical Properties and Synthesis
A study discussed the synthesis and optical properties of derivatives similar to 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile. These compounds, including derivatives with pyrazole moieties, were analyzed for their UV-vis absorption and fluorescence characteristics, showing varied absorption maxima influenced by substituents in the pyrazole and benzene moieties (Jiang et al., 2012).
Antimicrobial Activity
Another research synthesized derivatives with pyrazole and carbonitrile components, similar to the chemical , and evaluated their antimicrobial properties. These compounds showed significant activity against various bacterial strains, indicating their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis of Fluorine-Containing Derivatives
A study focused on the synthesis of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, which share structural similarities with this compound. These compounds were evaluated for their antibacterial and antifungal activities (Gadakh et al., 2010).
Potential Antipsychotic Agents
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to the compound of interest, indicated their potential as novel antipsychotic agents. These compounds showed promising activity in behavioral animal tests and did not interact with dopamine receptors, unlike traditional antipsychotics (Wise et al., 1987).
Novel Synthetic Approaches
A study explored new synthetic approaches for pyrazole-4-carbonitrile derivatives, which are relevant to the synthesis of compounds like this compound. This research provided insights into the chemical reactions and pathways for creating such compounds (Ali et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
5-(1-benzylpyrazol-4-yl)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3/c18-17-7-6-14(8-15(17)9-19)16-10-20-21(12-16)11-13-4-2-1-3-5-13/h1-8,10,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNDWMQCINFCPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=C(C=C3)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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